molecular formula C10H10ClNO2 B8712581 methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Cat. No. B8712581
M. Wt: 211.64 g/mol
InChI Key: KJCIVRBVOGWLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-2-6-3-5-8(11)12-9(6)7/h3,5,7H,2,4H2,1H3

InChI Key

KJCIVRBVOGWLFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 0.21 mL (2.28 mmol) of phosphorous oxychloride in 0.2 mL of anhydrous DMF was added a solution of 1.1 g (5.69 mmol) of methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate 1-oxide from Step B above in 15 mL chloroform dropwise over 10 min. The resulting solution was allowed to warm to ambient temperature and then refluxed for 4 h. The mixture was cooled and poured into 30 mL of cold water. The aqueous solution was extracted with diethyl ether (3×30 mL) followed by a single extraction with 30 mL of dichloromethane. The combined organic layers were dried over magnesium sulfate, filtered and evaporated in vacuo. The resulting brown residue was purified by silica gel chromatography eluting with 50% ethyl acetate in hexane to afford the title compound as a light brown solid (0.30 g, 25%). LC-MS: m/z (E/S) 212.0 (MH)+.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate 1-oxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
25%

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